4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde

Description

Structural Features

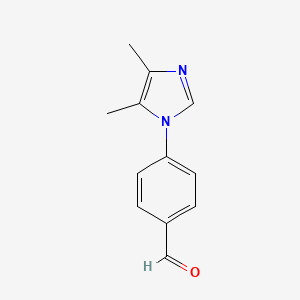

- Benzaldehyde Core : A para-substituted aromatic ring with an aldehyde group (-CHO) at position 4.

- 4,5-Dimethylimidazole : A five-membered nitrogen-containing ring with methyl groups at positions 4 and 5, enhancing steric and electronic effects.

Crystallographic Data

While direct crystallographic data for this compound is limited, related imidazole derivatives provide insights:

The imidazole ring is planar, with deviations <0.005 Å, while the benzaldehyde ring adopts a near-planar geometry.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR and ¹³C NMR signals are derived from structural analogs:

| ¹H NMR Shifts (δ, ppm) | Assignment | ¹³C NMR Shifts (δ, ppm) | Assignment |

|---|---|---|---|

| ~10.0 | Aldehyde proton (-CHO) | ~190.0 | Aldehyde carbon (C=O) |

| 2.1–2.3 | Methyl groups (C4, C5 of imidazole) | ~150–160 | Aromatic carbons (C=C) |

| 7.3–7.8 | Aromatic protons (benzaldehyde ring) | ~120–130 | Imidazole carbons (C=N) |

Note : Specific shifts may vary slightly due to solvent and electronic effects.

Infrared (IR) Spectroscopy

Characteristic absorption bands include:

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

|---|---|---|

| 1700–1725 | Aldehyde (C=O) | Strong |

| 1600–1500 | Aromatic C=C | Medium |

| 3100–3000 | Aromatic C-H | Sharp |

The aldehyde stretch dominates the IR spectrum, confirming the presence of the -CHO group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits absorption maxima in the 250–300 nm range, attributed to π→π* transitions in the aromatic and conjugated systems. Specific λmax values are not explicitly reported but align with benzaldehyde derivatives.

Thermodynamic Properties and Stability Under Varied Conditions

Stability in Physiological and Environmental Conditions

- Acid/Base Stability : The aldehyde group is susceptible to oxidation in acidic environments, forming carboxylic acids. Basic conditions may induce imine formation.

- Thermal Stability : Decomposition occurs above 200°C , with potential side products including imidazole ring-opening derivatives.

Solubility and Phase Behavior

| Solvent | Solubility | Notes |

|---|---|---|

| Ethanol | Moderate | Suitable for synthesis and purification |

| Water | Low | Requires polar aprotic solvents (e.g., DMF) |

| Hexane | High | Used in recrystallization protocols |

Thermodynamic Parameters

| Property | Value | Method |

|---|---|---|

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| LogP | ~3.1 | Computed (SwissADME) |

Note : Experimental data for melting and boiling points are absent in public literature, necessitating further characterization.

Properties

IUPAC Name |

4-(4,5-dimethylimidazol-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-10(2)14(8-13-9)12-5-3-11(7-15)4-6-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFUEVFRJZNQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC=C(C=C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117606-93-6 | |

| Record name | 4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde can be achieved through several routes. One common method involves the condensation of 4,5-dimethylimidazole with benzaldehyde under acidic conditions. Another approach utilizes the reaction of 4,5-dimethylimidazole with 4-formylbenzoic acid in the presence of a dehydrating agent . Industrial production methods often employ catalysts such as erbium triflate to enhance yield and selectivity .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions:

The imidazole ring’s electron-donating methyl groups stabilize intermediates during oxidation, enhancing reaction efficiency .

Reduction Reactions

The aldehyde moiety is selectively reduced to a primary alcohol:

The steric bulk of the 4,5-dimethylimidazole group does not hinder reduction kinetics .

Nucleophilic Addition Reactions

The aldehyde participates in condensation reactions with amines to form Schiff bases:

Schiff bases derived from this compound show enhanced stability due to conjugation with the imidazole ring .

Electrophilic Substitution on the Imidazole Ring

The 4,5-dimethylimidazole ring undergoes regioselective electrophilic substitution at the C2 position:

Steric effects from the methyl groups favor substitution at the less hindered C2 position .

Multicomponent Reactions

This compound participates in one-pot syntheses of complex heterocycles:

These reactions leverage the aldehyde’s electrophilicity and the imidazole’s ability to stabilize transition states .

Metal-Catalyzed Cross-Couplings

The aryl bromide derivative (from bromination) engages in cross-coupling reactions:

The electron-deficient imidazole ring enhances oxidative addition efficiency in palladium catalysis .

Cycloaddition Reactions

The aldehyde group participates in [3+2] cycloadditions with ynamides:

| Partner | Catalyst | Product | Yield | Notes |

|---|---|---|---|---|

| Ynamide | AuCl₃ | 4-Aminoimidazole derivative | 78% | Atom-economical synthesis |

This method provides access to highly functionalized imidazoles with potential bioactivity .

Acid/Base-Mediated Rearrangements

Under basic conditions, the imidazole ring can undergo tautomerization:

| Conditions | Observation | Implications |

|---|---|---|

| NaOH (aqueous) | Tautomerization to N-H imidazole form | Alters reactivity in subsequent steps |

| HCl (gas) | Protonation at N3 position | Enhances electrophilicity of C2 |

Scientific Research Applications

Chemistry

4-(4,5-Dimethyl-1H-imidazol-1-yl)benzaldehyde serves as a building block for synthesizing more complex imidazole derivatives. These derivatives are crucial in developing pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation to form carboxylic acids and reduction to alcohols.

Biology

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting human lactate dehydrogenase (LDHA), which is significant in cancer therapy. Its derivatives have shown promise in treating fungal infections and as anti-inflammatory agents.

Medicine

Research indicates that this compound exhibits antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli (Table 1). Its derivatives are also being explored for their potential in cancer treatment due to their ability to inhibit specific enzymes involved in tumor metabolism.

The biological activity of this compound has been documented in several studies, highlighting its diverse pharmacological effects.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/disc) |

|---|---|---|

| Staphylococcus aureus | 25 | 50 |

| Escherichia coli | 20 | 50 |

| Pseudomonas aeruginosa | 18 | 50 |

These results suggest that the compound may be effective against resistant bacterial strains.

Study on Antibacterial Resistance

A study focused on the effectiveness of imidazole derivatives against metronidazole-resistant strains of Helicobacter pylori. Findings indicated that compounds similar to this compound could overcome resistance mechanisms, suggesting potential therapeutic applications in treating resistant infections.

Anti-inflammatory Evaluation

In a controlled experiment assessing anti-inflammatory effects on induced paw edema in rats, the compound demonstrated significant reductions in swelling compared to control groups. This highlights its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, when used as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Imidazole Substituents

a. 4-(1H-Imidazol-1-yl)benzaldehyde

- Structure : Lacks methyl groups on the imidazole ring.

- Activity : Derivatives (e.g., thiosemicarbazones) show selective antifungal activity against Cladosporium cladosporioides but are inactive against Aspergillus flavus and Candida albicans .

- Synthesis : Condensation of imidazole carboxaldehyde with thiosemicarbazides/hydrazides .

b. 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl Chloride

- Structure : Contains a benzoyl chloride group and diphenyl-substituted imidazole.

- Application : Serves as a reactive intermediate for peptide coupling or polymerization due to the acyl chloride functionality .

c. 2-(4-Substituted Phenyl)-4,5-Diphenyl-1H-imidazoles

- Structure: Features diphenylimidazole with variable substituents (e.g., -NO₂, -Cl) on the para position of the phenyl ring.

Functional Group Variations

a. 4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic Acid

- Structure : Replaces the aldehyde with a carboxylic acid and introduces a hydroxypropyl group.

- Significance : The carboxylate group enhances solubility, making it suitable for crystallographic studies (CCDC 1038591) .

b. Imidazole-Derived Thiosemicarbazones and Hydrazones

Crystallographic and Analytical Data

- 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate: Characterized via single-crystal X-ray diffraction (space group P1), revealing planar imidazole rings and hydrogen-bonded water molecules .

- 4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic Acid: Crystallographic data (CCDC 1038591) confirm non-coplanar benzoic acid and imidazole moieties .

- Tools : SHELX and WinGX suites are widely used for structure refinement and visualization .

Key Findings and Implications

Substituent Impact : Methyl groups on the imidazole ring (as in the target compound) reduce steric hindrance compared to diphenyl derivatives, enhancing reactivity in condensation reactions .

Functional Group Role : Aldehyde-containing derivatives are versatile intermediates, whereas carboxylate or acyl chloride analogues prioritize solubility or reactivity .

Biological Specificity: Antifungal activity is highly structure-dependent; even minor substituent changes (e.g., -CH₃ vs. -Ph) alter target selectivity .

Biological Activity

4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 4,5-dimethylimidazole with benzaldehyde derivatives under acidic or basic conditions. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/disc) |

|---|---|---|

| Staphylococcus aureus | 25 | 50 |

| Escherichia coli | 20 | 50 |

| Pseudomonas aeruginosa | 18 | 50 |

These results indicate that the compound exhibits promising antibacterial activity, potentially useful in treating infections caused by resistant strains.

Anti-inflammatory Properties

In addition to its antibacterial effects, this compound has been evaluated for anti-inflammatory activity. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.

Table 2: Anti-inflammatory Activity

The anti-inflammatory efficacy observed suggests that this compound could be a candidate for further development in treating inflammatory diseases.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within bacterial cells and inflammatory pathways. For instance, it may inhibit key enzymes involved in bacterial metabolism or the inflammatory response.

Case Studies

Several research studies have focused on the pharmacological potential of imidazole derivatives. For example:

- Study on Antibacterial Resistance : A study investigated the effectiveness of various imidazole derivatives against metronidazole-resistant strains of Helicobacter pylori. The findings indicated that compounds similar to this compound could overcome resistance mechanisms .

- Anti-inflammatory Evaluation : In a controlled experiment assessing the anti-inflammatory effects of imidazole derivatives on induced paw edema in rats, the compound demonstrated significant reduction in swelling compared to controls .

Q & A

Q. Q1. What are the most reliable synthetic routes for 4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: A common approach involves condensation reactions between substituted benzaldehydes and imidazole derivatives. For example, substituted benzaldehydes (e.g., 4-formylphenyl derivatives) react with 4,5-dimethylimidazole under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Variations in solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux vs. room temperature) significantly impact yield and purity. For instance, ethanol reflux for 4 hours yields ~60–70% purity, while extended reaction times may introduce side products like imidazole ring-opening derivatives .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy: Analyze - and -NMR spectra for characteristic peaks: the benzaldehyde proton (~10 ppm) and imidazole methyl groups (2.1–2.3 ppm). Discrepancies in peak splitting may indicate stereochemical impurities .

- X-ray Crystallography: Use SHELX or WinGX suites to refine crystal structures. For example, imidazole derivatives often crystallize in monoclinic systems (e.g., space group ), with anisotropic displacement parameters revealing planarity of the imidazole ring .

Q. Q3. What are the key challenges in purifying this compound, and how can they be addressed?

Methodological Answer: Common impurities include unreacted precursors (e.g., benzaldehyde residues) and oxidation byproducts. Column chromatography using silica gel (hexane/ethyl acetate gradients) effectively separates these. For hygroscopic samples, anhydrous solvents and inert atmospheres (N) are critical to prevent hydration .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., substituent effects) on the benzaldehyde or imidazole moieties influence the compound’s biological activity?

Methodological Answer:

- Substituent Effects: Electron-withdrawing groups (e.g., -NO) on the benzaldehyde ring enhance electrophilicity, improving binding to biological targets like enzymes. Conversely, methyl groups on the imidazole increase hydrophobicity, affecting membrane permeability .

- Docking Studies: Use AutoDock Vina to simulate interactions with targets (e.g., acetylcholinesterase). For example, 4-(4,5-dimethylimidazol-1-yl)benzaldehyde derivatives show higher binding affinity (-9.2 kcal/mol) compared to unsubstituted analogs (-7.5 kcal/mol) .

Q. Q5. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, solvent). For example:

- Antimicrobial Activity: MIC values vary with bacterial strain (e.g., 32 µg/mL for S. aureus vs. 64 µg/mL for E. coli). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

- Cytotoxicity: Address false positives by performing counter-screens (e.g., MTT assays with non-cancerous cell lines like HEK-293) .

Q. Q6. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME to assess logP (optimal range: 2–3), topological polar surface area (<140 Å), and CYP450 inhibition. For example, adding a hydroxyl group reduces logP from 3.1 to 2.4, enhancing solubility .

- QSAR Models: Train models on datasets (e.g., ChEMBL) to correlate substituent position with IC values. Random forest algorithms achieve R >0.85 for imidazole derivatives .

Q. Q7. What crystallographic challenges arise when solving the structure of this compound derivatives, and how are they mitigated?

Methodological Answer:

- Twinned Crystals: Common in imidazole derivatives due to flexible substituents. Use TWINABS in SHELX for data scaling and refinement .

- Disorder: Methyl groups may exhibit rotational disorder. Apply restraints (ISOR, DELU) during refinement to stabilize thermal parameters .

Methodological Troubleshooting

Q. Q8. How should researchers handle discrepancies between calculated and experimental elemental analysis data?

Methodological Answer:

Q. Q9. What advanced techniques characterize the compound’s stability under physiological conditions?

Methodological Answer:

- LC-MS Stability Studies: Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS peaks at 254 nm. Half-life (t) >24 hours indicates suitability for in vivo studies .

Q. Q10. How can researchers optimize green chemistry parameters in the synthesis of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.